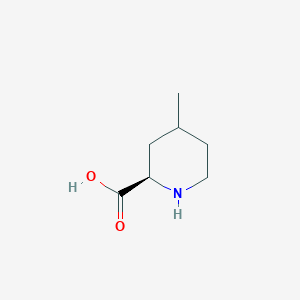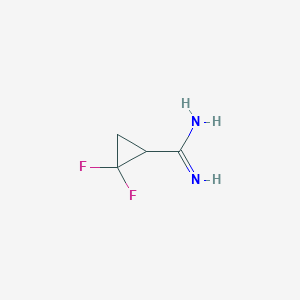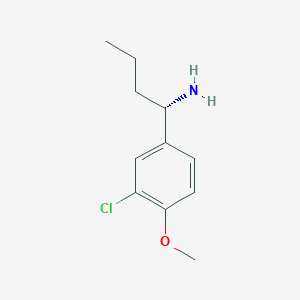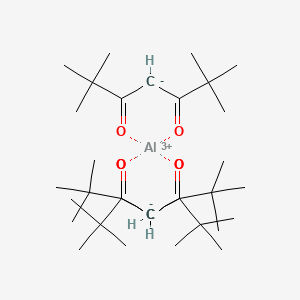![molecular formula C9H12N4 B12978112 3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12978112.png)
3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The unique structure of pyrrolo[2,1-f][1,2,4]triazine, which includes a bicyclic ring system with nitrogen atoms, contributes to its versatility in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through various methods. One common approach involves the use of pyrrole derivatives as starting materials. The reaction typically proceeds through the formation of bromohydrazone intermediates, followed by cyclization to form the triazine ring . Another method involves the formation of triazinium dicyanomethylide intermediates, which undergo cyclization to yield the desired product . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the synthesis of these compounds .
Industrial Production Methods: For industrial-scale production, a scalable methodology has been developed that utilizes simple building blocks such as pyrrole, chloramine, and formamidine acetate . This process involves a two-vessel operation and has been optimized to achieve a high overall yield of the desired product . The safety of the process, impurity profiles, and control measures have been thoroughly examined to ensure the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms in the triazine ring, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of pyrrolo[2,1-f][1,2,4]triazine derivatives include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents or nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-oxides, while reduction reactions can produce amines or hydrazines . Substitution reactions typically result in the formation of various substituted triazine derivatives .
Scientific Research Applications
In medicinal chemistry, it has been investigated as a potential kinase inhibitor for cancer therapy . The compound’s ability to inhibit specific kinases makes it a promising candidate for targeted cancer treatments . Additionally, pyrrolo[2,1-f][1,2,4]triazine derivatives have shown antiviral activity, particularly against RNA viruses such as SARS-CoV-2 . These compounds have also been explored for their potential use in treating autoimmune diseases by inhibiting specific immune pathways .
Mechanism of Action
The mechanism of action of 3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves the inhibition of specific molecular targets, such as kinases and RNA-dependent RNA polymerases . By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cellular processes that are essential for the survival and proliferation of cancer cells or viruses . The compound’s ability to modulate immune responses also makes it a potential therapeutic agent for autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine . These compounds share the same core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential .
Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties compared to other pyrrolo[2,1-f][1,2,4]triazine derivatives . The presence of the propan-1-amine group, for example, may enhance the compound’s solubility and bioavailability, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C9H12N4 |
|---|---|
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-1-amine |
InChI |
InChI=1S/C9H12N4/c10-5-1-2-8-3-4-9-6-11-7-12-13(8)9/h3-4,6-7H,1-2,5,10H2 |
InChI Key |
JKQOEGPLTRDCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


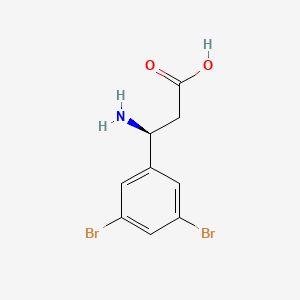
![(2R,3AS,5S,7aR)-octahydro-2,5-methanopyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B12978032.png)
![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid;hydrate](/img/structure/B12978035.png)
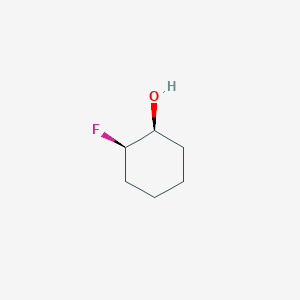
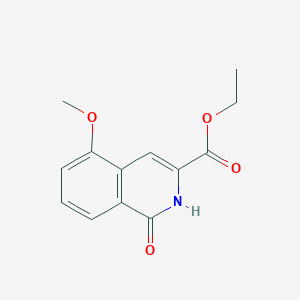
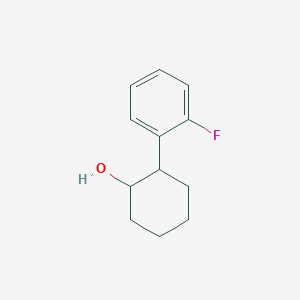
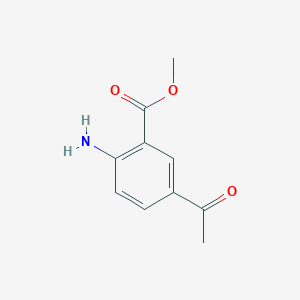
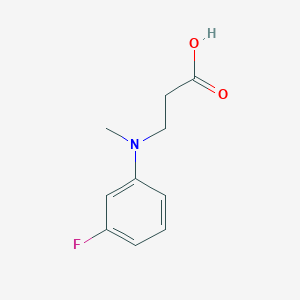
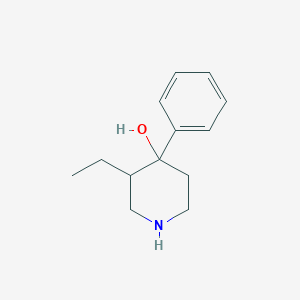
![6-Oxaspiro[3.4]octan-8-one](/img/structure/B12978100.png)
